molecular formula C15H20N2O3 B6965379 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid

2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid

Cat. No.: B6965379
M. Wt: 276.33 g/mol
InChI Key: RMIKMBFDARDTIU-UHFFFAOYSA-N
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Description

2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 3-bromopropionic acid to form 3-(4-methylpiperazin-1-yl)propanoic acid. This intermediate is then coupled with 2-carboxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIKMBFDARDTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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